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Compound of Interest

Compound Name: 4,4'-Diaminobenzanilide

Cat. No.: B1630359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-
Diaminobenzanilide, a key intermediate in the synthesis of high-performance polymers and a

building block for various dyes and pharmaceuticals. The information presented herein is

intended to support research and development activities by providing detailed spectroscopic

characterization, experimental protocols, and a visual representation of the molecule's structure

and analytical workflow.

Spectroscopic Data
The following tables summarize the key quantitative data obtained from Nuclear Magnetic

Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy of 4,4'-
Diaminobenzanilide.

¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.62 s 1H -NH- (Amide)

7.58 d, J=8.8 Hz 2H Ar-H (ortho to -C=O)

7.31 d, J=8.8 Hz 2H Ar-H (ortho to -NH-)

6.58 d, J=8.8 Hz 2H Ar-H (ortho to -NH₂)

6.51 d, J=8.8 Hz 2H Ar-H (ortho to -NH₂)

5.48 s 2H -NH₂

4.93 s 2H -NH₂

¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

164.8 -C=O (Amide)

151.2 Ar-C (para to -C=O)

147.1 Ar-C (para to -NH-)

129.5 Ar-C (ortho to -C=O)

128.2 Ar-C (ipso, attached to -NH-)

123.0 Ar-C (ipso, attached to -C=O)

121.7 Ar-C (ortho to -NH-)

113.8 Ar-C (ortho to -NH₂)

112.9 Ar-C (ortho to -NH₂)

FT-IR Data
Sample Preparation: KBr Pellet
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Wavenumber (cm⁻¹) Intensity Assignment

3425 Strong, Broad
N-H Stretching (primary amine,

asymmetric)

3330 Strong, Broad
N-H Stretching (primary amine,

symmetric)[1]

3220 Medium N-H Stretching (amide)

1605 Strong C=O Stretching (Amide I)

1590 Strong N-H Bending (primary amine)

1525 Medium C=C Stretching (aromatic ring)

1315 Medium
C-N Stretching (aromatic

amine)

825 Strong

C-H Bending (para-

disubstituted benzene, out-of-

plane)

Experimental Protocols
The following protocols describe the general procedures for obtaining the NMR and FT-IR

spectra of 4,4'-Diaminobenzanilide.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4,4'-Diaminobenzanilide is dissolved in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is thoroughly mixed to

ensure complete dissolution.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR

spectra.

¹H NMR Acquisition:

The spectrometer is tuned and shimmed for the sample.
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A standard one-pulse sequence is used.

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-

12 ppm).

A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise

ratio.

The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as an internal reference.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum.

The spectral width is set to encompass the expected range of carbon chemical shifts

(typically 0-180 ppm).

A larger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure

adequate signal intensity for all carbon atoms, including quaternary carbons.

The solvent signal of DMSO-d₆ (δ ≈ 39.52 ppm) is used as an internal reference.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in

parts per million (ppm).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of 4,4'-Diaminobenzanilide (approximately 1-2 mg) is finely ground with

about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a

deuterated triglycine sulfate (DTGS) detector is used.
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Data Acquisition:

A background spectrum of the empty sample compartment (or a pure KBr pellet) is

recorded to subtract the contributions of atmospheric water and carbon dioxide.

The KBr pellet containing the sample is placed in the sample holder.

The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding

a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Visualizations
The following diagrams illustrate the chemical structure and the experimental workflow for the

spectroscopic analysis of 4,4'-Diaminobenzanilide.
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Caption: Experimental workflow for spectroscopic analysis.

Caption: Chemical structure with key functional groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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